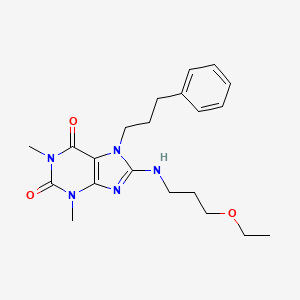
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a complex organic molecule characterized by its unique chemical structure. This compound falls under the category of purines, which are essential heterocyclic aromatic organic compounds known for their significant roles in biochemistry, including their presence in nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves several steps, typically starting with the preparation of the core purine structure. The synthesis may involve alkylation and amination reactions:
Step 1: Synthesis of the purine core by cyclization of the corresponding imidazole and pyrimidine precursors under high-temperature conditions.
Step 2: Functionalization at positions 8 and 7 through nucleophilic substitution reactions with ethoxy-propylamine and phenyl-propyl bromide, respectively, under anhydrous conditions.
Step 3: Methylation at positions 1 and 3 using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production may involve continuous flow reactors to ensure high yield and purity. The reactions are typically conducted in solvent systems like dimethylformamide (DMF) or acetonitrile, using catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride.
Substitution: Commonly involves halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific functional group being targeted. Oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential role as an enzyme inhibitor, affecting various metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique chemical properties.
Wirkmechanismus
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Compared to similar purine derivatives, 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione stands out due to its unique side chain modifications, which enhance its specificity and potency. Some similar compounds include:
Theophylline: A known bronchodilator with a simpler structure.
Caffeine: Common stimulant with different functional groups.
Adenine: Essential nucleobase in DNA and RNA, structurally simpler but critical in biochemistry.
Eigenschaften
IUPAC Name |
8-(3-ethoxypropylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-4-29-15-9-13-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)14-8-12-16-10-6-5-7-11-16/h5-7,10-11H,4,8-9,12-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVNYCICVMNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
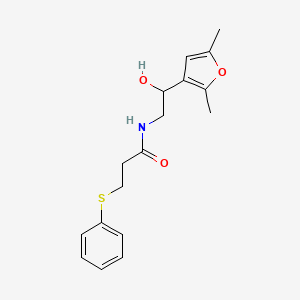
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
![N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)
![N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2863854.png)
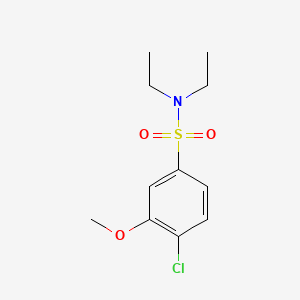
![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)
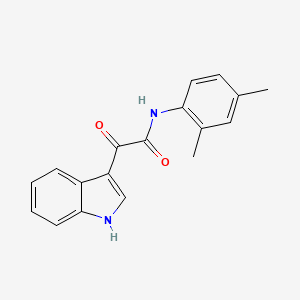
![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)
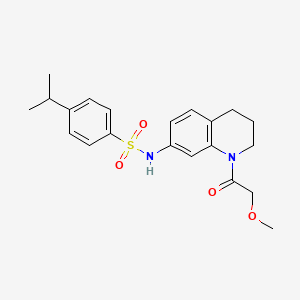
![1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2863862.png)
![4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2863863.png)
![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
